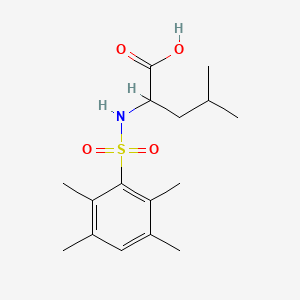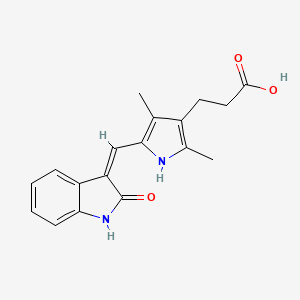
Orantinib
Descripción general
Descripción
Orantinib is a small molecule tyrosine kinase inhibitor that has been investigated for its potential therapeutic applications in various cancers, including lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer . It functions by inhibiting multiple receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell proliferation, differentiation, and migration.
Industry: Potential use in the development of new anticancer therapies and as a tool for drug discovery.
Mecanismo De Acción
Target of Action
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by binding to these receptors and inhibiting their autophosphorylation . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to a decrease in angiogenesis and cell proliferation .
Biochemical Pathways
These pathways are crucial for angiogenesis and cell proliferation, processes that are often upregulated in cancer. Therefore, this compound’s action on these pathways can lead to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation . By inhibiting the autophosphorylation of VEGFR2, PDGFR, and FGFR, this compound disrupts the signaling pathways that these receptors are involved in, leading to a decrease in these processes . This can result in a decrease in tumor growth and metastasis .
Action Environment
It is known that factors such as the tumor microenvironment can influence the efficacy of cancer therapies .
Análisis Bioquímico
Biochemical Properties
Orantinib inhibits the tyrosine kinases for vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1) . The Ki values for Flt-1, PDGFRβ, and FGFR1 are 2.1 μM, 8 nM, and 1.2 μM, respectively . This means that this compound has a high affinity for these receptors, which allows it to effectively inhibit their activity.
Cellular Effects
This compound has been shown to inhibit the proliferation of cells stimulated by VEGF and FGF, with mean IC50 values of 0.34 μM and 9.6 μM, respectively . It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ . Furthermore, this compound has been found to induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the tyrosine phosphorylation of certain receptors. This inhibition disrupts the signal transduction pathways that these receptors are involved in, thereby affecting cellular processes such as cell proliferation and survival .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits receptor tyrosine phosphorylation and cell proliferation, and these effects would be expected to persist as long as the drug is present .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study found that this compound at a dosage of 200 mg/kg augmented the effect of chemotherapeutic infusion in a rabbit VX2 liver tumor model .
Metabolic Pathways
As a tyrosine kinase inhibitor, it is likely to affect pathways involving the tyrosine phosphorylation of proteins .
Transport and Distribution
It is known that this compound is orally administered, suggesting that it is absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and exert its effects within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orantinib can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route includes the condensation of 3-methyleneoxindole with a substituted pyrrole derivative under specific reaction conditions . The reaction typically requires a base catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Orantinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the oxindole moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced oxindole compounds, and substituted pyrrole derivatives .
Comparación Con Compuestos Similares
Orantinib is unique due to its multi-targeted approach in inhibiting various tyrosine kinases. Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Toceranib: Approved for treating canine mast cell tumors and acts as a selective inhibitor of receptor tyrosine kinases
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting this compound’s unique multi-targeted inhibition profile.
Propiedades
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


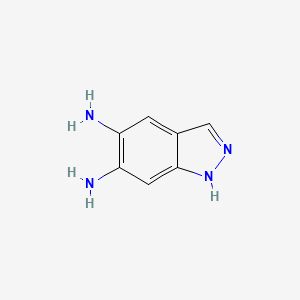

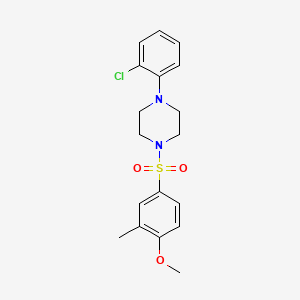
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B7776544.png)
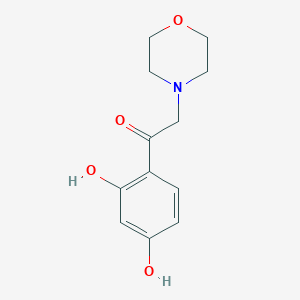

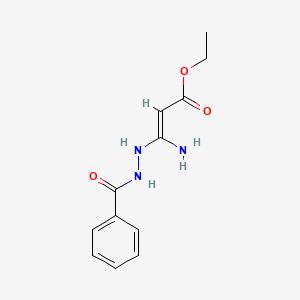
![1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride](/img/structure/B7776581.png)
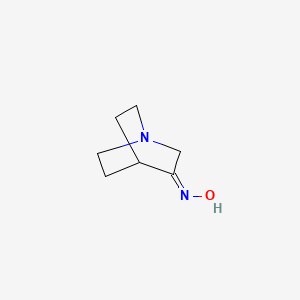

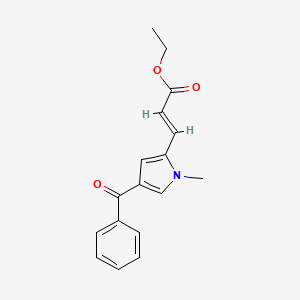
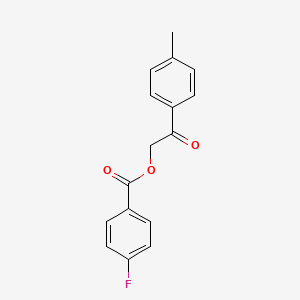
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776625.png)
